Cas no 20939-62-2 (1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate)

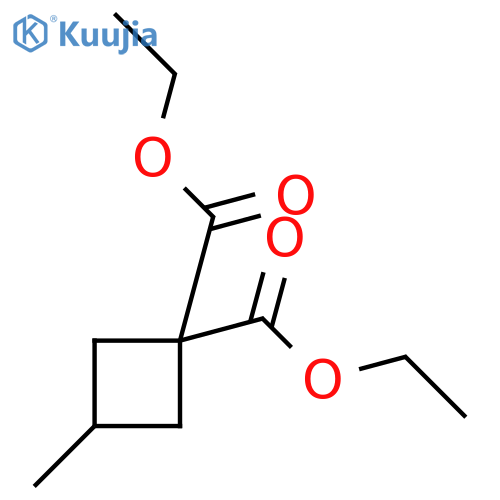

20939-62-2 structure

商品名:1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1,1-Cyclobutanedicarboxylic acid 1,1-diethyl ester

- diethyl 3-methylcyclobutane-1,1-dicarboxylate

- 3-Methyl-1,1-cyclobutandicarbonsaeure-diaethylester

- 3-Methyl-cyclobutan-1,1-dicarbonsaeure-diaethylester

- 3-methyl-cyclobutane-1,1-dicarboxylic acid diethyl ester

- AC1Q6492

- AG-J-19718

- AR-1I4523

- CTK1A6603

- Diethyl-3-methylcyclobutan-1,1-dicarboxylat

- NSC140252

- 1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate

- 1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester

- starbld0019541

- NSC-140252

- DA-23405

- DTXSID00300976

- AKOS014326835

- 20939-62-2

- AT39673

- EN300-177708

- SCHEMBL12030067

- AB89709

-

- MDL: MFCD20944037

- インチ: InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3

- InChIKey: CLSYQNLJGWLNKH-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1(CC(C1)C)C(=O)OCC

計算された属性

- せいみつぶんしりょう: 214.12054

- どういたいしつりょう: 214.12050905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

- PSA: 52.6

- LogP: 1.52890

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-177708-0.05g |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |

20939-62-2 | 95% | 0.05g |

$118.0 | 2023-09-20 | |

| Enamine | EN300-177708-5.0g |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |

20939-62-2 | 95% | 5g |

$1695.0 | 2023-06-02 | |

| Enamine | EN300-177708-10.0g |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |

20939-62-2 | 95% | 10g |

$2516.0 | 2023-06-02 | |

| Enamine | EN300-177708-2.5g |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |

20939-62-2 | 95% | 2.5g |

$1147.0 | 2023-09-20 | |

| Enamine | EN300-177708-5g |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |

20939-62-2 | 95% | 5g |

$1695.0 | 2023-09-20 | |

| Enamine | EN300-177708-1g |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |

20939-62-2 | 95% | 1g |

$584.0 | 2023-09-20 | |

| Enamine | EN300-177708-1.0g |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |

20939-62-2 | 95% | 1g |

$584.0 | 2023-06-02 | |

| Enamine | EN300-177708-10g |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate |

20939-62-2 | 95% | 10g |

$2516.0 | 2023-09-20 | |

| 1PlusChem | 1P002KO4-2.5g |

1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester |

20939-62-2 | 95% | 2.5g |

$1480.00 | 2023-12-19 | |

| 1PlusChem | 1P002KO4-100mg |

1,1-Cyclobutanedicarboxylic acid, 3-methyl-, 1,1-diethyl ester |

20939-62-2 | 95% | 100mg |

$272.00 | 2023-12-19 |

1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

20939-62-2 (1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate) 関連製品

- 1559-02-0(Diethyl 1,1-cyclopropanedicarboxylate)

- 3779-29-1(1,1-diethyl cyclobutane-1,1-dicarboxylate)

- 596-75-8(Diethyl dibutylmalonate)

- 7459-46-3(1,1,2-triethyl ethane-1,1,2-tricarboxylate)

- 133-13-1(1,3-diethyl 2-ethylpropanedioate)

- 83-27-2(sec-Butylmalonic Acid Diethyl Ester)

- 27132-23-6(Dimethyl diethylmalonate)

- 10203-58-4(Diethyl isobutylmalonate)

- 2163-48-6(Diethyl propylmalonate)

- 759-36-4(Diethyl isopropylmalonate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20939-62-2)1,1-diethyl 3-methylcyclobutane-1,1-dicarboxylate

清らかである:99%

はかる:1g

価格 ($):424.0